molecular formula C15H24ClNO2 B1456141 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-12-4

2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456141
M. Wt: 285.81 g/mol
InChI Key: RUCLLWHQPMBTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride”, also known as EPEP or HCl, is a chemical compound with a molecular formula of C15H24ClNO2. It has a molecular weight of 285.81 g/mol .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride” is represented by the formula C15H24ClNO2 . The average mass is 285.810 Da and the monoisotopic mass is 285.149567 Da .

Scientific Research Applications

The synthesis of piperidine-containing compounds is an important task in modern organic chemistry due to their widespread use in drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key focus .

In recent years, there have been many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application . These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Piperidine derivatives, such as “2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride”, are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Here are some applications and methods related to piperidine derivatives:

  • Drug Designing

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Synthesis of Substituted Piperidines

    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • In recent years, many reviews concerning specific methods of piperidine synthesis .
  • Formation of Various Piperidine Derivatives

    • Recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Pharmaceutical Applications

    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Functionalization of Piperidines

    • There have been many reviews concerning specific methods of piperidine functionalization .
  • Enantiomerically Enriched Piperidines

    • The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines and 2,5,5-trisubstituted protected piperidines in good yields .

The synthesis of piperidine-containing compounds is an important task in modern organic chemistry due to their widespread use in drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key focus .

In recent years, there have been many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application . These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

properties

IUPAC Name

2-[2-(2-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-8-3-4-9-15(14)18-12-10-13-7-5-6-11-16-13;/h3-4,8-9,13,16H,2,5-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLLWHQPMBTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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